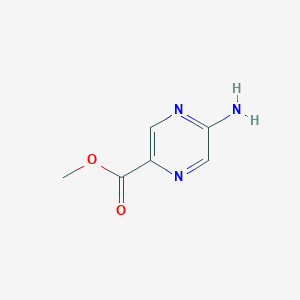

Methyl 5-aminopyrazine-2-carboxylate

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methyl 5-aminopyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-11-6(10)4-2-9-5(7)3-8-4/h2-3H,1H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPEZSZAVQOVHCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90561413 | |

| Record name | Methyl 5-aminopyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90561413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13924-94-2 | |

| Record name | Methyl 5-aminopyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90561413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-aminopyrazine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Methyl 5 Aminopyrazine 2 Carboxylate

Direct Synthesis Strategies for Methyl 5-aminopyrazine-2-carboxylate

The preparation of this compound can be achieved through several synthetic approaches, primarily involving the formation of the ester from its corresponding carboxylic acid or the introduction of the amino group onto a pre-functionalized pyrazine (B50134) ring.

Esterification Routes from Precursor Carboxylic Acids

The most direct method for synthesizing this compound is the esterification of 5-aminopyrazine-2-carboxylic acid. This transformation is typically accomplished through acid-catalyzed esterification, a classic method known as Fischer-Speier esterification. masterorganicchemistry.com In this reaction, the carboxylic acid is treated with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, often driven to completion by using a large excess of methanol, which also serves as the solvent. masterorganicchemistry.com

A convenient and mild alternative for the esterification of amino acids involves the use of trimethylchlorosilane (TMSCl) in methanol at room temperature. nih.gov This system is effective for a wide range of natural, aromatic, and aliphatic amino acids, yielding the corresponding methyl ester hydrochlorides in good to excellent yields. nih.gov Another approach involves reacting the carboxylic acid with trimethylsilyldiazomethane (B103560) (TMS-CHN₂), which rapidly produces methyl esters. commonorganicchemistry.com

For pyrazine-based carboxylic acids specifically, methods using solid-phase catalysts have been developed. For instance, the esterification of 5-methylpyrazine-2-carboxylic acid with methanol has been successfully carried out using an acidic cation ion exchange resin (Amberlyst 15) as the catalyst, achieving a high yield of 93%. chemicalbook.comgoogle.com While the starting material differs slightly (a methyl group at position 5 instead of an amino group), the methodology is highly applicable to the synthesis of this compound from its corresponding acid precursor.

Table 1: Comparison of Esterification Methods for Pyrazine Carboxylic Acids

| Method | Reagents & Conditions | Advantages | Potential Drawbacks | Reference |

|---|---|---|---|---|

| Fischer-Speier Esterification | Methanol, H₂SO₄ (catalyst), Reflux | Cost-effective, simple procedure. | Equilibrium reaction; requires excess alcohol or water removal. Harsh conditions may not suit sensitive substrates. | masterorganicchemistry.com |

| TMSCl/Methanol | Trimethylchlorosilane, Methanol, Room Temperature | Mild conditions, good to excellent yields. | Forms hydrochloride salt of the ester. | nih.gov |

| Ion Exchange Resin | Methanol, Amberlyst 15, Reflux | Easy catalyst removal (filtration), high yield reported for similar substrates. | May require longer reaction times. | chemicalbook.comgoogle.com |

| Trimethylsilyldiazomethane | TMS-CHN₂, Methanol/Ether | Rapid reaction, high conversion. | Reagent can react with other nucleophilic sites. | commonorganicchemistry.com |

Amination Reactions in Pyrazine Synthesis

An alternative strategy for constructing the this compound scaffold is to introduce the amino group onto a pyrazine ring that already contains the methyl carboxylate functionality. This is typically achieved through nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen, at the 5-position.

A patented technology outlines a synthetic route starting from a 5-halogenated pyrazine-2-formic ether (e.g., Methyl 5-chloropyrazine-2-carboxylate). scispace.com This process involves two key steps:

Substitution Amination : The 5-halo-ester is reacted with a suitable aminating agent. To avoid side reactions and control reactivity, a protected form of ammonia, such as an N-substituted amine, is often used. This generates a 5-(substituted-amino)pyrazine-2-formic ether. scispace.com

Deprotection : The protecting group on the amino function is subsequently removed to yield the final 5-aminopyrazine-2-carboxylate. scispace.com

This approach is advantageous as the starting materials, like Methyl 5-chloropyrazine-2-carboxylate, are often readily available industrial products. scispace.comnih.gov The reaction conditions are generally mild, avoiding the need for high temperatures or pressures, which can reduce production costs and improve safety. scispace.com

Novel and Efficient Synthetic Pathways

Modern synthetic chemistry seeks to develop pathways that are not only high-yielding but also efficient in terms of step economy and the use of readily available, inexpensive starting materials. For substituted pyrazines, several novel routes to the core carboxylic acid precursor have been reported.

One such method involves the condensation of diaminomaleonitrile (B72808) with acetone (B3395972) aldoxime in the presence of a dilute inorganic acid. technoarete.org The resulting 2,3-dicyano-5-methylpyrazine (B184234) intermediate undergoes hydrolysis followed by selective in-situ decarboxylation to yield 2-methylpyrazine-5-carboxylic acid. technoarete.org While this produces a related structure, the underlying strategy of building the pyrazine ring from acyclic precursors is a key area of research.

Another pathway starts with the reaction of pyruvic aldehyde and o-phenylenediamine, catalyzed by sodium pyrosulfite, to form 3-methyl benzopyrazine. google.com This intermediate is then subjected to oxidation and subsequent acid-catalyzed decarboxylation to produce 5-methylpyrazine-2-carboxylic acid. google.com

More recent innovations include the development of manganese-catalyzed acceptorless dehydrogenative coupling reactions. acs.orgnih.gov For example, 2,5-disubstituted pyrazines can be synthesized from the self-coupling of β-amino alcohols, forming water and hydrogen gas as the only byproducts. nih.gov These greener methodologies represent the frontier of pyrazine synthesis, aiming to reduce waste and improve efficiency. acs.orgnih.gov Once the 5-aminopyrazine-2-carboxylic acid precursor is formed through these or other novel methods, it can be readily converted to the target methyl ester via the esterification routes described previously.

Strategic Derivatization of the this compound Scaffold

The dual functionality of this compound, possessing both a nucleophilic amino group and an electrophilic ester group, makes it an ideal scaffold for generating diverse chemical libraries through strategic derivatization.

Formation of Pyrazine Carboxamide Derivatives

The synthesis of pyrazine carboxamides can be achieved by forming an amide bond at either the C2-ester or the C5-amino position. Derivatization of the amino group is a common strategy for exploring structure-activity relationships in drug discovery.

A general and effective method for this transformation involves the direct coupling of the 5-amino group with a carboxylic acid. A standard procedure begins with the activation of a substituted pyrazine-2-carboxylic acid using thionyl chloride to form the crude acyl chloride. mdpi.com This activated intermediate is then reacted with a substituted amine in a solvent like dry pyridine (B92270) to yield the desired amide. mdpi.com This principle can be reversed, where the 5-amino group of the pyrazine scaffold acts as the nucleophile, reacting with various acyl chlorides or activated carboxylic acids.

Modern coupling reagents facilitate this reaction under milder conditions. For instance, propylphosphonic anhydride (B1165640) (T3P) has been used as a coupling agent to synthesize a series of pyrazine-2-carboxylic acid derivatives by reacting substituted pyrazine-2-carboxylic acids with various piperazines. rjpbcs.com The reaction proceeds smoothly in DMF with diisopropylethylamine (DIPEA) at room temperature. rjpbcs.com

Table 2: Selected Examples of Pyrazine Carboxamide Synthesis

| Pyrazine Substrate | Coupling Partner | Method/Reagents | Product Type | Reference |

|---|---|---|---|---|

| Substituted Pyrazine-2-carboxylic Acid | Substituted Aniline | 1. SOCl₂, Toluene, Reflux 2. Pyridine, Acetone | N-Aryl Pyrazine-2-carboxamide | mdpi.com |

| 3-Aminopyrazine-2-carboxylic Acid | N-Heteroarylpiperazine HCl | T3P, DIPEA, DMF | (3-Aminopyrazin-2-yl)(piperazin-1-yl)methanone | rjpbcs.com |

| 5-Methylpyrazine-2-carboxylic Acid | N-Heteroarylpiperazine HCl | T3P, DIPEA, DMF | (5-Methylpyrazin-2-yl)(piperazin-1-yl)methanone | rjpbcs.com |

Cyclization and Annulation Reactions to Fused Heterocyclic Systems

The arrangement of functional groups in this compound is well-suited for annulation reactions, where new rings are fused onto the pyrazine core. bohrium.comrsc.org The 5-amino group and the adjacent ring nitrogen can react with 1,3-bielectrophiles to construct a new six-membered ring, leading to the formation of pteridine (B1203161) derivatives, which are important in various biological processes.

The reactivity of 5-amino-heterocycles is well-documented, particularly in the case of 5-aminopyrazoles, which serve as a valuable model. beilstein-journals.orgnih.gov 5-Aminopyrazoles readily undergo condensation and cyclization with bielectrophiles to form a variety of fused systems, including pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. beilstein-journals.orgnih.gov

For example, the reaction of 5-aminopyrazoles with β-diketones in refluxing acetic acid leads to the regioselective synthesis of fused pyrazolo[3,4-b]pyridines. beilstein-journals.org Similarly, condensation with β-ketoesters can yield pyrazolo[1,5-a]pyrimidine (B1248293) carboxylates. beilstein-journals.org By analogy, this compound could react with reagents such as β-diketones, β-ketoesters, or α,β-unsaturated carbonyl compounds to generate fused polycyclic N-heterocycles. These reactions expand the chemical space accessible from the aminopyrazine scaffold, providing pathways to complex molecules with potential biological activity. bohrium.comwhiterose.ac.uk

Substituent Modifications on the Pyrazine Ring System

The inherent reactivity of the pyrazine ring system, coupled with the directing effects of the amino and carboxylate substituents, allows for a variety of modifications to the core structure of this compound. These transformations are crucial for the development of novel compounds with tailored electronic and steric properties for various applications.

One of the most common transformations involving the amino group is diazotization, followed by Sandmeyer or related reactions. nih.govmasterorganicchemistry.com Treatment of this compound with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) would yield a diazonium salt. This intermediate is highly versatile and can be displaced by a wide range of nucleophiles. For instance, reaction with cuprous halides (CuCl, CuBr) can introduce chloro and bromo substituents onto the pyrazine ring, respectively. nih.gov Similarly, treatment with potassium iodide allows for the introduction of an iodo group. These halogenated pyrazine derivatives are valuable intermediates for further cross-coupling reactions.

The amino group itself can undergo various reactions such as acylation and alkylation. Acylation, typically carried out using acid chlorides or anhydrides, would yield the corresponding N-acyl derivatives. This modification can be used to introduce a variety of functional groups and to modulate the electronic properties of the pyrazine ring. Alkylation of the amino group can also be achieved, though regioselectivity might be a challenge due to the presence of the ring nitrogens.

Direct electrophilic substitution on the pyrazine ring of this compound is generally difficult due to the deactivating nature of the two nitrogen atoms. However, the activating effect of the amino group may facilitate substitution at specific positions. The precise conditions and regioselectivity of such reactions would require careful experimental investigation.

Utility of this compound as a Precursor in Complex Organic Synthesis and Pharmaceutical Building Blocks

This compound is a valuable building block in the synthesis of more complex organic molecules, particularly those with pharmaceutical or agrochemical applications. beilstein-journals.orgajchem-a.com Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic ester, allows for a diverse range of chemical transformations.

The pyrazine core is a common scaffold in many biologically active compounds. For instance, pyrazine derivatives have been investigated as kinase inhibitors. nih.gov The amino group of this compound can serve as a key anchoring point for building more elaborate structures that can interact with the active sites of these enzymes. For example, it can be acylated with various carboxylic acids to generate a library of amide derivatives for structure-activity relationship (SAR) studies.

Furthermore, the pyrazine ring can be incorporated into fused heterocyclic systems. The amino and adjacent ring nitrogen can participate in cyclization reactions with suitable bifunctional reagents to construct novel polycyclic aromatic systems. researchgate.net These fused systems often exhibit unique photophysical and biological properties.

In the realm of agrochemicals, pyrazine-containing compounds have shown promise as fungicides and insecticides. The structural motif of this compound can be elaborated to design new crop protection agents.

While specific, publicly available examples detailing the direct use of this compound in the synthesis of marketed drugs are not readily found, its structural similarity to intermediates used in the synthesis of compounds like Glipizide (a sulfonylurea drug) and Acipimox (a lipid-lowering agent) suggests its potential as a versatile starting material. google.comgoogle.com The synthesis of these drugs often involves intermediates derived from 5-methylpyrazine-2-carboxylic acid, a closely related compound. google.comgoogle.com

Pharmacological Spectrum and Biological Activities of Methyl 5 Aminopyrazine 2 Carboxylate Derivatives

Antimicrobial Efficacy

Derivatives of methyl 5-aminopyrazine-2-carboxylate have demonstrated notable efficacy against a variety of microbial pathogens, including bacteria, fungi, and mycobacteria.

The antibacterial potential of this compound derivatives has been evaluated against several pathogenic Gram-positive and Gram-negative bacterial strains. For instance, a series of 5-methylpyrazine-2-carbohydrazide (B1341549) derivatives, synthesized from 5-methylpyrazinoic acid, were screened for their in vitro antibacterial activity. itmedicalteam.pl The study revealed that certain derivatives, particularly those incorporating 2, 3, and 4-nitro benzaldehyde (B42025), exhibited promising activity against both Gram-positive (Staphylococcus aureus and Bacillus subtilis) and Gram-negative (Salmonella typhi and Escherichia coli) bacteria. itmedicalteam.pl The minimum inhibitory concentration (MIC) values for the active compounds were found to be in the range of 160 to 190 µg/ml. itmedicalteam.pl

Another study focused on pyrazine-2-carboxylic acid derivatives of piperazines. Among the synthesized compounds, (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone (P4) demonstrated the highest antimicrobial activity. rjpbcs.com This compound was particularly effective against C. albicans with a MIC of 3.125 µg/mL and also showed good activity against E. coli (MIC of 50 µg/mL) and P. aeruginosa (MIC of 25 µg/mL). rjpbcs.com

Furthermore, N-substituted 3-aminopyrazine-2-carboxamides have been investigated for their antibacterial properties. nih.gov The antibacterial activity of alkyl derivatives in this series was observed to increase with the length of the carbon side chain. nih.gov

| Derivative Class | Bacterial Strains Tested | Key Findings | Reference |

|---|---|---|---|

| 5-Methylpyrazine-2-carbohydrazides | S. aureus, B. subtilis (Gram+), S. typhi, E. coli (Gram-) | Nitro benzaldehyde derivatives showed promising activity with MIC values of 160-190 µg/ml. | itmedicalteam.pl |

| Pyrazine-2-carboxylic acid derivatives of piperazines | E. coli, P. aeruginosa (Gram-), B. subtilis, S. aureus (Gram+), C. albicans | Compound P4 was highly active, especially against C. albicans (MIC 3.125 µg/mL). | rjpbcs.com |

| N-substituted 3-aminopyrazine-2-carboxamides | Various pathogenic bacteria | Antibacterial activity of alkyl derivatives increased with carbon chain length. | nih.gov |

The antifungal activity of this compound derivatives has also been a subject of investigation. In a study of N-substituted 3-aminopyrazine-2-carboxamides, antifungal activity was observed across various structural subtypes, particularly against Trichophyton interdigitale and Candida albicans. nih.gov Another study involving pyrazine-2-carboxylic acid derivatives of piperazines found that compound 'P10' and 'P4' were most effective against C. albicans, with a MIC value of 3.125 µg/mL. rjpbcs.com

| Derivative Class | Fungal Strains Tested | Key Findings | Reference |

|---|---|---|---|

| N-substituted 3-aminopyrazine-2-carboxamides | Trichophyton interdigitale, Candida albicans | Antifungal activity was observed in all structural subtypes. | nih.gov |

| Pyrazine-2-carboxylic acid derivatives of piperazines | Candida albicans | Compounds 'P10' and 'P4' showed the best activity with a MIC of 3.125 µg/mL. | rjpbcs.com |

Derivatives of this compound have shown significant promise in the field of antimycobacterial research, particularly in the quest for new treatments for tuberculosis (TB). A study on 3-acylaminopyrazine-2-carboxamides revealed high activity against various strains of mycobacteria, with the most active compounds being 4'-substituted 3-(benzamido)pyrazine-2-carboxamides, which exhibited MIC values ranging from 1.95 to 31.25 µg/mL against Mycobacterium tuberculosis. mdpi.com

Another research effort focused on a series of ureidopyrazines, which were synthesized by reacting alkyl/aryl isocyanates with aminopyrazine or with propyl 5-aminopyrazine-2-carboxylate. Propyl 5-(3-phenylureido)pyrazine-2-carboxylate and propyl 5-(3-(4-methoxyphenyl)ureido)pyrazine-2-carboxylate demonstrated high antimycobacterial activity against M. tuberculosis H37Rv with MIC values of 1.56 µg/mL and 6.25 µg/mL, respectively, and showed no in vitro cytotoxicity on the HepG2 cell line. researchgate.net Furthermore, a series of 5-methylpyrazine-2-carbohydrazide derivatives were evaluated for their in-vitro anti-tubercular activity, with seven compounds showing remarkable activity. researchgate.net

| Derivative Class | Mycobacterial Strain | Key Findings | Reference |

|---|---|---|---|

| 3-Acylaminopyrazine-2-carboxamides | M. tuberculosis | 4'-substituted 3-(benzamido)pyrazine-2-carboxamides had MICs of 1.95-31.25 µg/mL. | mdpi.com |

| Ureidopyrazines | M. tuberculosis H37Rv | Propyl 5-(3-phenylureido)pyrazine-2-carboxylate had a MIC of 1.56 µg/mL. | researchgate.net |

| 5-Methylpyrazine-2-carbohydrazide derivatives | M. tuberculosis (H37Rv) | Seven compounds showed remarkable anti-tubercular activity. | researchgate.net |

Antineoplastic and Cytotoxic Research

The potential of this compound derivatives as anticancer agents has been explored through various cytotoxic research studies.

Derivatives of this scaffold have demonstrated the ability to inhibit the growth of a range of cancer cell lines. For example, a series of 5-aminopyrazole derivatives were designed and tested for their cell growth inhibitory properties. mdpi.com These compounds emerged as promising anti-proliferative agents capable of suppressing the growth of specific cancer cell lines. mdpi.com

In a study of acetylated 5-aminosalicylate-thiazolinone hybrid derivatives, two compounds, HH32 and HH33, showed a significant concentration-dependent decrease in the viability of eight tested cancer cell lines. shu.ac.uk The HH33 derivative was particularly potent, with IC50 values less than 1 mM in MCF7, HeLa, HCT-116, and HepG2 cell lines. shu.ac.uk Importantly, these compounds exhibited lower cytotoxicity against normal fibroblast and epithelial cells compared to the standard drug doxorubicin. shu.ac.uk

| Derivative Class | Cancer Cell Lines Tested | Key Findings | Reference |

|---|---|---|---|

| 5-Aminopyrazole derivatives | Specific cancer cell lines | Emerged as promising anti-proliferative agents. | mdpi.com |

| Acetylated 5-aminosalicylate-thiazolinone hybrids | MCF7, HeLa, HCT-116, HepG2, A549, MDA-MB-231, U78, U373 | HH33 had IC50 values < 1 mM in four cell lines and showed selectivity over normal cells. | shu.ac.uk |

Investigations into the mechanisms by which these derivatives exert their anticancer effects have pointed towards the induction of programmed cell death and interference with the cell cycle. The acetylated 5-aminosalicylate-thiazolinone hybrid derivatives HH32 and HH33 were found to induce a significant arrest of cancer cells in the G2/M phase of the cell cycle. shu.ac.uk For instance, in HCT116 cells treated with 1mM of HH33, the percentage of cells in the G2/M phase increased from 27.4% to 77.4% at 8 hours. shu.ac.uk

Antiviral Properties

The pyrazine (B50134) scaffold is a key component in a number of antiviral compounds. Derivatives of this compound have demonstrated notable potential in this area, primarily through the modulation of viral replication and by serving as crucial building blocks in the synthesis of potent antiviral drugs.

Modulation of Viral Replication (e.g., HCV NS5B RdRp)

The Hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp), known as NS5B, is a critical enzyme for viral replication and a prime target for antiviral drug development. nih.gov Research has shown that various heterocyclic compounds, including pyrazine derivatives, can act as allosteric inhibitors of this enzyme. nih.gov For instance, cinnamic acid–pyrazine hybrids have been identified as specific allosteric inhibitors of HCV NS5B RdRp. nih.gov One such derivative demonstrated inhibitory activity against RdRp with a half-maximal inhibitory concentration (IC50) of 58 μM. nih.gov While direct studies on this compound are limited in this specific context, the established activity of related pyrazine structures suggests a promising avenue for the design of novel HCV NS5B inhibitors. The core structure of this compound provides a versatile scaffold for the synthesis of derivatives that could potentially bind to the allosteric sites of the NS5B polymerase, thereby disrupting its function and inhibiting viral replication. nih.gov

Relevance in Antiviral Drug Development (e.g., Favipiravir Intermediate)

One of the most significant roles of this compound in antiviral research is its function as a key intermediate in the synthesis of Favipiravir (T-705). actanaturae.runih.govnih.govscispace.com Favipiravir is a broad-spectrum antiviral drug effective against a range of RNA viruses, including influenza, Ebola, and coronaviruses. nih.gov The synthesis of Favipiravir often starts from 3-aminopyrazine-2-carboxylic acid, which is then esterified to produce methyl 3-aminopyrazine-2-carboxylate, a related compound. nih.govnih.gov Economical and scalable synthetic routes for Favipiravir have been developed utilizing intermediates derived from 3-aminopyrazine-2-carboxylic acid. nih.gov The structural backbone of this compound is integral to the final structure of Favipiravir, highlighting its critical importance in the production of this vital antiviral medication.

Anti-inflammatory Response Modulation

Derivatives of pyrazine and the closely related pyrazole (B372694) nucleus have demonstrated significant potential as anti-inflammatory agents. nih.govrjpbr.com These compounds are believed to exert their effects through various mechanisms, including the inhibition of key inflammatory mediators. While direct research on the anti-inflammatory properties of this compound is not extensively documented, studies on related pyrazine carboxamide derivatives have shown promising results. researchgate.netnih.gov

For example, a series of pyrazine carboxamide derivatives were synthesized and evaluated for their anti-inflammatory potential, with some compounds showing notable activity. researchgate.net The anti-inflammatory effects of pyrazole derivatives have been attributed to their ability to inhibit enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory cascade. nih.gov Given the structural similarities, it is plausible that derivatives of this compound could also modulate inflammatory responses, making this an area ripe for further investigation.

Antioxidant and Free Radical Scavenging Capacity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Aminopyrazine derivatives have emerged as a novel class of antioxidants with significant free radical scavenging properties. nih.gov

Studies on various pyrazine-2-carboxylic acid derivatives have demonstrated their capacity to scavenge free radicals. rjpbcs.comresearchgate.net In one study, a series of novel pyrazine-2-carboxylic acid derivatives were synthesized and evaluated for their antioxidant activity using DPPH and ABTS assays. researchgate.net A particular derivative, (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone, exhibited significant antioxidant activity. rjpbcs.comresearchgate.net The antioxidant potential of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to stabilize free radicals. rjpbcs.com The presence of the amino group on the pyrazine ring in this compound suggests that it and its derivatives could possess inherent antioxidant and free radical scavenging capabilities.

Enzyme and Receptor Target Interactions

The pyrazine nucleus is a versatile scaffold that can be found in numerous compounds designed to interact with a variety of biological targets, including enzymes and receptors. pharmablock.com Derivatives of this compound have been explored for their potential to inhibit key enzymes involved in disease pathways.

Research has shown that pyrazine carboxamide derivatives can exhibit inhibitory activity against enzymes such as alkaline phosphatase. mdpi.com Furthermore, the pyrazine ring is a common feature in kinase inhibitors, where the nitrogen atoms can act as hydrogen bond acceptors in the enzyme's active site. pharmablock.com

Phosphoinositide 3-Kinase Gamma (PI3K-γ) Inhibition

Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in crucial cellular functions, and their dysregulation is linked to diseases such as cancer and inflammation. acs.orgnih.gov The gamma isoform, PI3K-γ, is primarily expressed in leukocytes and is a key regulator of inflammatory responses, making it an attractive therapeutic target. acs.org

Several pyrazine-containing compounds have been investigated as PI3K inhibitors. pharmablock.com For instance, a novel series of potent and selective PI3Kγ inhibitors featuring a pyrrolopyrazine core has been developed. acs.org While direct inhibition of PI3K-γ by this compound has not been explicitly reported, the broader class of pyrazine derivatives shows promise in this area. The development of isoform-selective inhibitors is crucial to minimize off-target effects, and the pyrazine scaffold offers a template for designing such specific inhibitors. acs.orgnih.gov

Histone Deacetylase (HDAC) Isoform Inhibition and Selectivity

Derivatives of this compound have been successfully developed as potent and selective inhibitors of histone deacetylases (HDACs), which are key regulators of gene expression often dysregulated in cancer. Specifically, research has focused on creating Class I-selective HDAC inhibitors by incorporating the pyrazine moiety as a central linker.

These inhibitors typically feature a common pharmacophore: a zinc-binding group (ZBG), a capping group, and a linker connecting them. In many effective derivatives, a 2-aminobenzamide (B116534) group serves as the ZBG, which chelates the Zn²⁺ ion in the active site of Class I HDACs (HDAC1, 2, and 3). The pyrazine ring, often substituted with a piperazine (B1678402) moiety, acts as the linker. This design strategy has yielded compounds with high selectivity for HDACs 1, 2, and 3 over other HDAC classes.

Structure-activity relationship (SAR) studies have revealed that the capping group, which interacts with residues at the rim of the enzyme's binding channel, plays a crucial role in determining isoform selectivity. For instance, modifications based on the structure of the known HDAC inhibitor Entinostat (MS-275) have led to novel pyrazine-linked compounds with distinct selectivity profiles. Certain derivatives exhibit potent, dual inhibition of HDAC1/HDAC2, while others are capable of blocking HDAC1, HDAC2, and HDAC3 simultaneously. One potent compound, 19f , which incorporates a (piperazin-1-yl)pyrazine linker, was found to be a superior inhibitor of Class I HDACs compared to Entinostat.

The table below summarizes the in vitro inhibitory activity of selected pyrazine-based 2-aminobenzamide derivatives against human Class I HDAC enzymes.

| Compound | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | HDAC8 IC₅₀ (nM) |

|---|---|---|---|---|

| 19f | 40 | 100 | 80 | >10000 |

| 21a | 50 | 140 | >10000 | >10000 |

| 29b | 80 | 110 | >10000 | >10000 |

| Entinostat (MS-275) | 80 | 120 | 1300 | >10000 |

Glucosamine-6-phosphate Synthase (GlcN-6-P Synthase) Inhibition

Glucosamine-6-phosphate (GlcN-6-P) synthase is a crucial enzyme in the hexosamine biosynthesis pathway, making it an attractive target for developing antimicrobial and antidiabetic agents. vot.plrsc.org This enzyme is vital for the formation of the bacterial cell wall and the fungal cell wall component, chitin. tandfonline.com Various synthetic heterocyclic compounds have been investigated as potential inhibitors of GlcN-6-P synthase, often identified through molecular docking studies. nih.gov

While a wide range of heterocyclic scaffolds have been explored for their potential to inhibit this enzyme, the scientific literature has not specifically detailed the synthesis or evaluation of this compound derivatives as direct inhibitors of GlcN-6-P synthase. nih.govnih.gov The research on inhibitors for this target has largely focused on other classes of molecules, such as glutamine analogues, amino sugar phosphate (B84403) analogues, and other heterocyclic systems like triazoles and oxadiazoles. tandfonline.com Therefore, while the pyrazine scaffold falls into the broad category of heterocyclic compounds with potential biological activity, its specific application in targeting GlcN-6-P synthase remains an area for future investigation.

Ataxia Telangiectasia and Rad3 Related (ATR) protein kinase Inhibition

The 2-aminopyrazine (B29847) core, a key feature of this compound, has proven to be a highly effective scaffold for the development of potent and selective inhibitors of Ataxia Telangiectasia and Rad3 Related (ATR) protein kinase. nih.gov ATR is a critical enzyme in the DNA Damage Response (DDR) pathway, a network that maintains genomic stability. bohrium.com As many cancer cells have defects in other DDR pathways (such as compromised ATM signaling), they become heavily reliant on ATR for survival, making it a prime therapeutic target. nih.gov

Structure-based drug design has led to the discovery of several aminopyrazine-based ATR inhibitors. One prominent example is berzosertib (VX-970/M6620), the first ATR inhibitor to enter clinical trials, which is built upon a 2-aminopyrazine core. nih.gov Medicinal chemistry efforts have optimized these compounds to achieve high potency and selectivity. For instance, a series of tetrahydropyrazolo[1,5-a]pyrazines demonstrated nanomolar potency against ATR and exceptional selectivity over related kinases such as ATM, DNA-PK, PI3Kα, and mTOR. nih.gov

Furthermore, dual inhibitors targeting both ATR and HDACs have been designed using a 2-aminopyrazine motif. mdpi.com These compounds combine two complementary anticancer mechanisms into a single molecule. The data below highlights the potency and selectivity of representative pyrazine-based ATR inhibitors. nih.govmdpi.com

| Compound | Target(s) | ATR IC₅₀ (nM) | HDAC6 IC₅₀ (nM) | Selectivity (vs. ATM, DNA-PK, PI3Kα) |

|---|---|---|---|---|

| Novartis Compound | ATR | 0.4 | N/A | 4000 to 10,000-fold |

| 18b | ATR/HDAC | 6 | 6 | Not specified |

| 18c | ATR/HDAC | 3 | 20 | Not specified |

Interaction with Transition Metal Ions and Metalloproteins

The nitrogen atoms within the pyrazine ring and the substituent groups of this compound and its derivatives make these molecules effective ligands for coordinating with transition metal ions. The pyrazine-2-carboxylate (B1225951) moiety can act as a chelating ligand, forming stable complexes with metals such as copper(II), nickel(II), ruthenium(III), and iron(III). nih.govtandfonline.com

In these coordination compounds, the pyrazine derivative typically acts as a bidentate or polydentate ligand, binding to the metal center through a ring nitrogen and an oxygen or nitrogen atom from a substituent (e.g., the carboxylate group or an amide). nih.govresearchgate.net For example, pyrazine-2-carboxylate has been shown to form a bilayer coordination polymer with copper(II), where the metal ions adopt a square-pyramidal geometry. tandfonline.com Similarly, N′-benzylidenepyrazine-2-carbohydrazonamide, a derivative, forms stable octahedral complexes with Ru(III) and other metals. scispace.com The formation of these metal complexes can significantly alter the electronic properties and biological activity of the parent ligand.

The interaction with metalloproteins is a cornerstone of the biological activity of many pyrazine derivatives, particularly HDAC inhibitors. Class I, II, and IV HDACs are zinc-dependent enzymes. mdpi.com The 2-aminobenzamide derivatives of pyrazine are designed specifically to interact with the Zn²⁺ ion in the enzyme's active site. This interaction, mediated by the zinc-binding group, is essential for the inhibitory mechanism.

Mechanistic Insights into Cellular Effects

The biological activities of this compound derivatives stem from their ability to modulate key cellular processes by interacting with specific molecular targets.

Modulation of Cellular Signaling Pathways and Gene Expression

The cellular effects of pyrazine-based inhibitors are a direct consequence of their impact on critical signaling pathways.

HDAC Inhibition: By inhibiting Class I HDACs, these derivatives prevent the removal of acetyl groups from histone proteins. This leads to histone hyperacetylation, which relaxes the chromatin structure and makes DNA more accessible for transcription. The resulting changes in gene expression can reactivate tumor suppressor genes, induce cell cycle arrest, and trigger apoptosis in cancer cells.

ATR Inhibition: Pyrazine-based ATR inhibitors disrupt the DNA Damage Response (DDR) pathway. When DNA damage occurs, ATR is activated and phosphorylates downstream targets, most notably the checkpoint kinase CHK1. This phosphorylation cascade leads to cell cycle arrest, allowing time for DNA repair. By inhibiting ATR, these compounds prevent the phosphorylation of ATR (p-ATR) and CHK1 (p-CHK1). mdpi.com This abrogation of the cell cycle checkpoint causes damaged cells to enter mitosis prematurely, leading to a form of cell death known as mitotic catastrophe. A key biomarker of this activity is the upregulation of γ-H2AX, a marker of DNA double-strand breaks that accumulate when the repair pathway is inhibited. mdpi.com

Photosensitizer Activity and Reactive Oxygen Species (ROS) Generation

Pyrazine and its derivatives possess electronic properties that make them suitable for applications as photosensitizers. rsc.org Photosensitizers are molecules that can be excited by light and then transfer that energy to other molecules, such as molecular oxygen, to produce reactive oxygen species (ROS). bohrium.com ROS, including superoxide (B77818) anions (O₂•⁻) and singlet oxygen (¹O₂), are highly reactive and can induce oxidative stress, leading to cellular damage and death. nih.govnih.gov

Donor-acceptor type molecules incorporating a pyrazine or quinoxaline (B1680401) (a fused pyrazine-benzene ring system) as the acceptor unit have been designed as organic photosensitizers. bohrium.com Upon light excitation, these molecules can undergo intramolecular charge transfer. This excited state can then interact with ground-state triplet oxygen (³O₂) via two main pathways: energy transfer (Type II mechanism) to produce singlet oxygen, or electron transfer (Type I mechanism) to produce superoxide anions. mdpi.com Research on a pyrazine-based molecule (TPA-PQ) demonstrated its ability to act as a Type I photosensitizer, selectively generating superoxide anion radicals upon excitation. bohrium.com

While the potential for this compound derivatives to act as photosensitizers for biological applications like photodynamic therapy has not been extensively explored, the inherent photochemical properties of the pyrazine core suggest this is a plausible area for future research.

Therapeutic Indications and Disease Models

The structural framework of this compound serves as a valuable starting point for the development of novel therapeutic agents. By modifying this core structure, researchers have been able to synthesize a variety of derivatives with tailored biological activities. These compounds have been investigated in numerous preclinical studies, demonstrating potential applications in a wide array of disease models.

Autoimmune Disorders

While direct studies on this compound derivatives in autoimmune disorders are limited, the pyrazine scaffold is a key component of several immunomodulatory drugs. For instance, Tofacitinib, a Janus kinase (JAK) inhibitor used in the treatment of rheumatoid arthritis, contains a pyrrolo[2,3-d]pyrimidine core, which is structurally related to the pyrazine ring system. This suggests that pyrazine-based compounds could potentially interfere with signaling pathways crucial for the inflammatory processes that characterize autoimmune diseases. Further research is warranted to explore the potential of this compound derivatives as a novel class of immunomodulators for the treatment of conditions such as rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis.

Cardiovascular Pathologies

Derivatives of pyrazine have demonstrated significant potential in the management of cardiovascular diseases. Their activities span a range of effects, including antithrombotic, vasodilatory, and cardioprotective actions.

One of the earliest recognized cardiovascular applications of a pyrazine derivative is Amiloride, a pyrazine carboxamide, utilized as a potassium-sparing diuretic for treating hypertension and heart failure. Its mechanism of action involves blocking epithelial sodium channels in the kidneys.

Research has also highlighted the antithrombotic potential of novel pyrazine derivatives. In preclinical models, certain pyrazine compounds have exhibited superior efficacy in preventing thrombosis compared to established agents like acetylsalicylic acid. These derivatives are being investigated for their ability to inhibit platelet aggregation, a key process in the formation of blood clots.

Furthermore, some pyrazine derivatives, such as 2-ethylpyrazine, have been shown to induce vasodilation by promoting the release of nitric oxide from the endothelium. This suggests a potential role in improving blood flow and managing hypertension. The naturally occurring compound Tetramethylpyrazine (TMP), found in the traditional Chinese herb Ligusticum wallichii, has a long history of use in treating cardiovascular ailments. Its cardioprotective effects are attributed to its antioxidant and anti-inflammatory properties. Additionally, hybrid molecules combining resveratrol (B1683913) with a pyrazine moiety have been developed and have demonstrated both vasodilation and anti-platelet aggregation activities.

While direct evidence for the cardiovascular effects of this compound derivatives is not yet available, the established activities of other pyrazine-based compounds provide a strong rationale for investigating their potential in this therapeutic area.

| Pyrazine Derivative Class | Observed Cardiovascular Effect | Potential Therapeutic Application |

| Pyrazine Carboxamides (e.g., Amiloride) | Diuretic, blood pressure reduction | Hypertension, Heart Failure |

| Novel Synthetic Pyrazines | Antithrombotic, anti-platelet aggregation | Thrombosis, Stroke Prevention |

| Alkylpyrazines (e.g., 2-Ethylpyrazine) | Vasodilation via nitric oxide release | Hypertension, Peripheral Artery Disease |

| Natural Pyrazines (e.g., Tetramethylpyrazine) | Cardioprotective, antioxidant, anti-inflammatory | Ischemic Heart Disease, Myocardial Infarction |

| Resveratrol-Pyrazine Hybrids | Vasodilator, anti-platelet aggregator | Atherosclerosis, Hypertension |

Neurodegenerative Conditions

The pyrazine nucleus is a recurring motif in compounds designed to combat neurodegenerative diseases like Alzheimer's and Parkinson's disease. The therapeutic strategy often involves creating multi-target-directed ligands that can address the complex and multifaceted nature of these conditions.

A notable example is T-006, a derivative of tetramethylpyrazine, which has demonstrated significant neuroprotective properties. In preclinical studies, T-006 was shown to have multi-functional effects, including rescuing neurons from iodoacetic acid-induced loss, protecting against oxidative stress-induced neurotoxicity, and reducing glutamate-induced excitotoxicity. Importantly, T-006 was found to ameliorate memory impairments in a transgenic mouse model of Alzheimer's disease.

Polysubstituted pyrazine derivatives have also emerged as promising multifunctional agents for Alzheimer's disease. These compounds are designed to possess antioxidant properties and the ability to chelate metal ions, both of which are implicated in the pathology of the disease. Furthermore, a patent review has highlighted the potential of pyrazine derivatives as inhibitors of β-secretase (BACE1), a key enzyme in the production of amyloid-β plaques, a hallmark of Alzheimer's disease.

Hybrid molecules, such as those combining ligustrazine (a pyrazine derivative) with cinnamic acid, have also been synthesized and have shown good neuroprotective activity in cellular models. Although direct research on this compound derivatives in neurodegeneration is lacking, the established neuroprotective effects of other pyrazine-containing compounds suggest that this chemical scaffold holds significant promise for the development of novel therapies for these debilitating conditions.

| Pyrazine Derivative | Proposed Mechanism of Action | Target Neurodegenerative Disease |

| T-006 (Tetramethylpyrazine derivative) | Multi-functional neuroprotection, anti-oxidative stress, anti-excitotoxicity | Alzheimer's Disease |

| Polysubstituted Pyrazines | Antioxidant, metal chelation, BACE1 inhibition | Alzheimer's Disease |

| Ligustrazine-Cinnamic Acid Hybrids | Neuroprotective | General Neurodegeneration |

Applications in Oxidative Stress-Related Diseases

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in a multitude of diseases. Pyrazine derivatives have demonstrated notable antioxidant and radical scavenging properties, positioning them as potential therapeutic agents for conditions exacerbated by oxidative stress.

A study focused on pyrazine-2-carboxylic acid derivatives of piperazines revealed that certain compounds within this class possess significant antioxidant activity. Specifically, the compound (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10) was identified as having good free radical scavenging capabilities. This finding is particularly relevant as it involves a pyrazine-2-carboxylic acid core, closely related to this compound.

Furthermore, research on chalcone (B49325) derivatives incorporating a pyrazine heterocycle has identified compounds with potent radical scavenging activity. The mechanism of action for some of these derivatives is believed to involve single electron transfer followed by proton transfer.

A comprehensive review of natural product-pyrazine hybrids has underscored the broad-spectrum biological activities of these compounds, including their antioxidant effects. Cinnamic acid–pyrazine derivatives, for instance, have been shown to protect cells from free radical-induced damage. The well-documented ability of tetramethylpyrazine to scavenge superoxide anions further solidifies the antioxidant potential of the pyrazine scaffold.

These findings collectively suggest that derivatives of this compound are promising candidates for development as antioxidants. Their potential applications could extend to a variety of diseases where oxidative stress plays a pivotal role, including chronic inflammatory diseases, cardiovascular disorders, and neurodegenerative conditions.

| Pyrazine Derivative Class | Antioxidant Activity/Mechanism | Potential Therapeutic Application |

| Pyrazine-2-carboxylic acid derivatives of piperazines | Free radical scavenging | Oxidative stress-related inflammatory diseases |

| Chalcone derivatives with a pyrazine heterocycle | Radical scavenging (SET-PT mechanism) | Conditions with high radical-induced damage |

| Cinnamic acid–pyrazine derivatives | Protection against free radical damage | Neuroprotection, cardioprotection |

| Tetramethylpyrazine | Superoxide anion scavenging | Ischemia-reperfusion injury, neurodegeneration |

Structure Activity Relationship Sar and Ligand Design Principles

Correlating Structural Modifications with Biological Potency and Selectivity

Systematic modifications of the methyl 5-aminopyrazine-2-carboxylate scaffold have revealed key insights into how changes to different parts of the molecule influence its interaction with biological targets. The pyrazine (B50134) core serves as a versatile template, where modifications to the carboxylate group, the amino group, and the heterocyclic ring system itself can dramatically alter potency and selectivity. rsc.orgnih.gov

The carboxylate ester at the C-2 position of the pyrazine ring is a primary site for modification to explore SAR. Conversion of the ester or the corresponding carboxylic acid into a variety of amide analogues has been a common strategy to modulate activity. imist.manih.gov The nature of the substituent on the amide nitrogen plays a significant role in determining the biological effect, such as antimicrobial or antitubercular activity. nih.govmdpi.com

For instance, a series of N-substituted 3-aminopyrazine-2-carboxamides demonstrated varied efficacy against different microbial strains. nih.gov The conversion of the carboxylic acid to its amide can be essential for activity, as the amide bond may participate in crucial hydrogen bonding interactions within the target's binding site. drugdesign.org Research on amides derived from substituted pyrazine-2-carboxylic acids has shown that lipophilicity and the electronic nature of the substituents on the anilide ring are key determinants of antimycobacterial activity. mdpi.com For example, the 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid showed the highest antituberculotic activity and the highest lipophilicity in its series. mdpi.comresearchgate.net

| Core Structure | Amide Substituent (R) | Observed Activity | Reference |

|---|---|---|---|

| 3-Aminopyrazine-2-carboxamide | -H | Serves as a baseline for comparison. Pyrazinamide is a key anti-tuberculosis drug. | researchgate.net |

| 3-Aminopyrazine-2-carboxamide | -2,4-dimethoxyphenyl | Most active against Mycobacterium tuberculosis H37Rv in its series (MIC = 12.5 µg/mL). | nih.gov |

| 6-chloro-5-tert-butylpyrazine-2-carboxamide | -3,5-bis(trifluoromethyl)phenyl | Highest antituberculotic activity (72% inhibition) in its series, correlated with high lipophilicity. | mdpi.com |

| 3-Aminopyrazine-2-carboxamide | -(4-(6-aminopyrimidin-4-yl)piperazin-1-yl) | Exhibited good antioxidant and moderate antimicrobial activity. | rjpbcs.com |

The amino group at the C-5 position is another critical determinant of biological activity. Its primary role often involves acting as a hydrogen bond donor, forming key interactions with target proteins. nih.gov In many active derivatives, this amino group is left unsubstituted. Its importance is highlighted in studies of 3-aminopyrazine-2-carboxamides, where it forms a stable intramolecular hydrogen bond with the carboxamide oxygen, a feature that helps to lock the molecule in a specific, biologically relevant conformation. nih.gov

Furthermore, the amino and adjacent carboxylate groups can act as a bidentate N/O-chelator, forming stable complexes with transition metals, which in turn can display significant anticancer activity. researchgate.netresearchgate.net This chelating ability underscores the importance of the spatial relationship and electronic properties of the amino and carboxylate functionalities for molecular recognition.

Modifying the pyrazine ring itself, either by adding substituents or by fusing it with other heterocyclic systems, has a profound impact on biological activity. rsc.orgnih.gov The pyrazine ring acts as a central scaffold, and its substituent pattern dictates the orientation of functional groups for optimal target engagement. rsc.orgnih.govnih.gov

Studies on pyrazine-based TrkA inhibitors revealed a non-linear SAR, where the combination of substituents at different positions on the scaffold is necessary to achieve high potency. rsc.orgnih.gov For example, aromatic moieties capable of hydrogen bonding were generally found to be more potent when placed at certain positions. rsc.orgnih.gov

Fusing another heterocyclic ring to the pyrazine core can create a more rigid structure and introduce new interaction points. A notable example is the development of rsc.orgnih.govjapsonline.comtriazolo[4,3-a]pyrazine derivatives, which have shown potent dual inhibitory activity against c-Met and VEGFR-2 kinases. nih.gov In this case, the fused triazolopyrazine core was identified as an active pharmacophore that enhances the antitumor effect. nih.gov

| Modification Type | Example | Biological Target/Activity | Key Finding | Reference |

|---|---|---|---|---|

| Ring Substitution | 5-tert-butyl and 6-chloro substituents | Antimycobacterial | Substituents significantly alter lipophilicity and activity. | mdpi.comresearchgate.net |

| Ring Substitution | Aromatic moieties at the "A-region" | TrkA Kinase Inhibition | Substituents capable of hydrogen bonding increase potency. | rsc.orgnih.gov |

| Heterocyclic Fusion | rsc.orgnih.govjapsonline.comtriazolo[4,3-a]pyrazine core | c-Met/VEGFR-2 Inhibition | The fused core is an active pharmacophore that improves antitumor effects. | nih.gov |

Identification of Key Pharmacophoric Elements for Target Engagement

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For derivatives of this compound, several key pharmacophoric elements have been identified. acs.org

The pyrazine ring itself often serves as the central scaffold. rsc.orgnih.gov A crucial feature is the presence of hydrogen bond donors and acceptors. The amino group typically functions as a hydrogen bond donor, while the nitrogen atoms within the pyrazine ring and the carbonyl oxygen of the ester or amide group act as hydrogen bond acceptors. nih.govjapsonline.com Computational and experimental studies have shown that these hydrogen bonding interactions are critical for anchoring the ligand in the active site of target proteins, such as kinases. japsonline.comacs.org For pyrazine-based TrkA inhibitors, aromatic moieties containing an atom that can participate in hydrogen bonding were found to be a key element for potency. rsc.orgnih.gov Similarly, for PIM-1 kinase inhibitors, the introduction of hydrogen bond donors and electron-withdrawing groups at specific positions on linked ring systems led to increased inhibition. japsonline.com

Conformational Preferences and Their Role in Biological Recognition

The three-dimensional shape, or conformation, of a molecule is paramount for its recognition by a biological target. Derivatives of this compound exhibit distinct conformational preferences that contribute to their activity. The pyrazine ring and its immediate substituents are often nearly planar. researchgate.net

A defining conformational feature in related 3-aminopyrazine-2-carboxamides is the formation of an intramolecular hydrogen bond between the hydrogen of the amino group and the oxygen of the carboxamide group. nih.gov This interaction creates a stable, planar six-membered ring structure that restricts the rotational freedom of the carboxamide side chain. The lowest energy conformers of these molecules are consistently observed to contain this hydrogen bond and a trans amide bond. nih.gov This conformational rigidity is advantageous for biological activity, as it reduces the entropic penalty upon binding to a target and presents a well-defined shape for molecular recognition.

Mechanistic Elucidation and Molecular Interactions

Biochemical Pathway Perturbations Induced by Methyl 5-aminopyrazine-2-carboxylate Derivatives

Derivatives of this compound have been shown to interfere with critical cellular signaling pathways, primarily through the inhibition of protein kinases. For instance, certain 3-aminopyrazine-2-carboxamide derivatives have been identified as inhibitors of Ataxia Telangiectasia and Rad3 Related (ATR) protein kinase nih.gov. ATR kinase is a crucial component of the DNA damage response pathway, and its inhibition can disrupt cell cycle checkpoints and sensitize cancer cells to DNA-damaging agents.

Furthermore, other derivatives have demonstrated the ability to block the activation of Fibroblast Growth Factor Receptors (FGFRs) and their downstream signaling pathways. By inhibiting FGFRs, these compounds can impede processes such as cell proliferation, differentiation, and migration, which are often dysregulated in cancerous conditions. The inhibition of GlcN-6-P synthase has also been predicted as a potential mechanism for the antibacterial activity of certain pyrazine (B50134) derivatives, highlighting another pathway perturbation rjpbcs.com.

Enzyme Inhibition Kinetics and Characterization of Binding Modalities

The therapeutic potential of this compound derivatives is often linked to their ability to inhibit specific enzymes. Detailed kinetic studies and molecular docking analyses have provided insights into their mechanisms of action.

Several derivatives of pyrazine-2-carboxamide have been evaluated as inhibitors of various tyrosine kinases (TKs) ajchem-a.com. For example, 3-amino-N-phenylpyrazine-2-carboxamide (Compound 4) was found to inhibit AXL receptor tyrosine kinase 1 (AXL1) activity by 41% and tyrosine kinase receptor A (TRKA) activity by 34% at a concentration of 10 µM ajchem-a.com. Molecular docking studies revealed that these compounds interact with the kinases through a combination of hydrogen bonds and hydrophobic interactions. The binding energies for the interactions of derivative 3 with AXL1, derivative 4 with AXL1, and derivative 4 with TRKA were calculated to be -7.0, -6.3, and -6.8 kcal/mol, respectively ajchem-a.com. Hydrogen bonds were observed between compound 4 and residues Pro672 and Met674 in AXL1, and with Met592 in TRKA ajchem-a.com.

In another study, pyrazine-2-carboxylic acid derivatives were synthesized and evaluated for their interaction with Mycobacterium tuberculosis InhA protein researchgate.net. Molecular docking showed that derivative 1c had the lowest rerank score (-86.4047 kcal mol-1), indicating a strong potential binding interaction researchgate.net. This interaction is thought to contribute to the compound's potential antimycobacterial effects.

| Derivative | Target Enzyme | Inhibition Data | Binding Energy (kcal/mol) |

|---|---|---|---|

| 3-amino-N-(4-methylbenzyl) pyrazine-2-carboxamide (3) | AXL1 | 21% inhibition at 10 µM | -7.0 |

| 3-amino-N-phenylpyrazine-2-carboxamide (4) | AXL1 | 41% inhibition at 10 µM | -6.3 |

| 3-amino-N-phenylpyrazine-2-carboxamide (4) | TRKA | 34% inhibition at 10 µM | -6.8 |

| Pyrazine-2-carboxylic acid derivative (1c) | M. tuberculosis InhA | Rerank Score: -86.4047 | N/A |

Receptor Binding Studies and Ligand-Target Complex Formation

Beyond enzyme inhibition, derivatives of this compound have been developed as potent ligands for specific receptors, such as the Sigma 2 receptor (σ2R), which is implicated in pancreatic cancer.

A series of quinolyl pyrazinamides derived from methyl 5-chloropyrazine-2-carboxylate were synthesized and their binding affinities for σ1R and σ2R were determined nih.gov. Many of these derivatives showed significant binding affinity and selectivity for the σ2R. For example, analogs with methyl substitutions on the quinoline ring displayed Kᵢ values ranging from 16 to 85 nM for σ2R nih.gov. Methoxy-substituted analogs also exhibited high affinity, with Kᵢ values between 13 and 40 nM nih.gov. Similarly, chloro-substituted derivatives showed significant σ2R binding affinities with Kᵢ values from 12 to 51 nM nih.gov.

Molecular dynamics simulations have shed light on the formation of the ligand-target complex. For one potent derivative, the quinolinyl ring was positioned near an ordered water molecule surrounded by specific amino acid residues including F66, L70, E73, T107, T110, L111, I114, and Y150 nih.gov. The pyrazine ring of the ligand faces the conserved D29 residue in the center of the binding cavity nih.gov. An intramolecular hydrogen bond within the ligand helps to form a pseudo macrocyclic ring that occupies the entrance of the binding cavity, interacting with another set of residues (I24, M28, Y50, F54, L59, V146, and Y147) nih.gov.

| Derivative Class | Target Receptor | Binding Affinity (Kᵢ) Range |

|---|---|---|

| Methyl-substituted quinoline analogs | σ2R | 16 - 85 nM |

| Methoxy-substituted quinoline analogs | σ2R | 13 - 40 nM |

| Chloro-substituted quinoline analogs | σ2R | 12 - 51 nM |

| Di-substituted quinoline analogs | σ2R | 28 - 79 nM |

Analytical and Spectroscopic Characterization Methods in Chemical Research

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods provide detailed information about the molecular structure, bonding, and functional groups present in Methyl 5-aminopyrazine-2-carboxylate.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For this compound, ¹H and ¹³C NMR are fundamental for confirming the carbon-hydrogen framework.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons on the pyrazine (B50134) ring, the amine (-NH₂) protons, and the methyl (-CH₃) protons of the ester group are expected. The chemical shifts (δ) of the pyrazine ring protons are influenced by the electron-withdrawing nature of the carboxylate group and the electron-donating nature of the amino group. The amine protons often appear as a broad singlet, and their chemical shift can be solvent-dependent. The methyl protons of the ester group typically appear as a sharp singlet in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, this includes the carbon atoms of the pyrazine ring, the carbonyl carbon of the ester, and the methyl carbon. The chemical shifts of the ring carbons are indicative of their electronic environment, while the carbonyl carbon resonates at a characteristic downfield position.

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for assigning the ¹H and ¹³C signals unequivocally. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (2-3 bonds), helping to piece together the molecular connectivity. For instance, an HMBC experiment would show a correlation between the methyl protons and the carbonyl carbon of the ester group, confirming their connectivity.

| ¹H NMR (Proton NMR) Data | |

| Proton | Approximate Chemical Shift (ppm) |

| Pyrazine Ring Protons | 7.5 - 8.5 |

| Amine (-NH₂) Protons | 5.0 - 7.0 (often broad) |

| Methyl (-OCH₃) Protons | 3.8 - 4.0 |

| ¹³C NMR (Carbon NMR) Data | |

| Carbon | Approximate Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | 160 - 170 |

| Pyrazine Ring Carbons | 120 - 160 |

| Methyl Carbon (-OCH₃) | 50 - 55 |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FT-IR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This is a significant advantage over a dispersive spectrometer, which measures intensity over a narrow range of wavelengths at a time.

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. The presence of the amino group (-NH₂) would be indicated by N-H stretching vibrations, typically appearing as one or two sharp bands in the region of 3300-3500 cm⁻¹. The carbonyl group (C=O) of the ester will show a strong, sharp absorption band in the range of 1700-1730 cm⁻¹. C-N stretching vibrations and aromatic C=C and C=N stretching vibrations of the pyrazine ring would also be present in the fingerprint region of the spectrum (below 1600 cm⁻¹).

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| C=O Stretch (Ester) | 1700 - 1730 |

| C-O Stretch (Ester) | 1200 - 1300 |

| Aromatic C=C and C=N Stretch | 1400 - 1600 |

| C-N Stretch | 1250 - 1350 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Mass Spectrometry (MS): In a typical mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (153.14 g/mol ). The fragmentation pattern can provide further structural confirmation. For instance, the loss of the methoxy (B1213986) group (-OCH₃) or the entire ester group (-COOCH₃) are plausible fragmentation pathways that would result in characteristic fragment ions.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the molecular weight, often to four or more decimal places. This high precision allows for the determination of the elemental composition of the molecule, which serves as a definitive confirmation of its chemical formula (C₆H₇N₃O₂).

| Mass Spectrometry Data | |

| Technique | Expected Result |

| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺) at m/z ≈ 153 |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass measurement confirming the elemental composition C₆H₇N₃O₂ |

Chromatographic Separation and Purity Determination

Chromatographic techniques are essential for monitoring the progress of a chemical reaction, isolating the desired product, and determining its purity.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive analytical technique used to separate non-volatile mixtures. It is widely used to monitor the progress of a reaction by comparing the spots of the reaction mixture with the spots of the starting materials. The completion of a reaction is often indicated by the disappearance of the starting material spot and the appearance of a new spot corresponding to the product. The retention factor (R_f) value, which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a characteristic property of a compound in a given solvent system. For this compound, a suitable solvent system, likely a mixture of a polar and a non-polar solvent (e.g., ethyl acetate/hexane), would be chosen to achieve good separation.

| TLC Analysis | |

| Parameter | Description |

| Stationary Phase | Silica gel plate |

| Mobile Phase | A mixture of polar and non-polar solvents (e.g., Ethyl Acetate/Hexane) |

| Detection | UV light (due to the aromatic nature of the compound) |

| Application | Monitoring the disappearance of starting materials and the appearance of the product. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. LC-MS is routinely used to determine the purity of a sample and to confirm the identity of the components. A sample of this compound would be injected into an LC system, where it would be separated from any impurities on a chromatographic column (e.g., a C18 column). The eluent from the column would then be introduced into the mass spectrometer, which would provide a mass spectrum of the compound, confirming its molecular weight and thus its identity. The purity of the sample can be determined by integrating the area of the peak corresponding to the desired compound and comparing it to the total area of all peaks in the chromatogram.

| LC-MS Analysis | |

| Parameter | Typical Conditions |

| Chromatography | High-Performance Liquid Chromatography (HPLC) |

| Column | Reversed-phase (e.g., C18) |

| Mobile Phase | A gradient of aqueous solvent (e.g., water with formic acid) and organic solvent (e.g., acetonitrile (B52724) or methanol) |

| Detector | Mass Spectrometer (MS) |

| Application | Purity assessment and confirmation of molecular weight. |

Elemental Analysis for Empirical Formula Validation

In the characterization of newly synthesized chemical compounds, elemental analysis serves as a fundamental technique to determine the empirical formula, which represents the simplest whole-number ratio of atoms of each element present in the compound. This analytical method provides the mass percentages of the constituent elements, which can then be compared against the theoretical values calculated from the proposed molecular formula. This comparison is crucial for validating the purity and confirming the elemental composition of the synthesized compound. For "this compound," with a proposed molecular formula of C₆H₇N₃O₂, elemental analysis is a critical step in its structural confirmation.

The validation process involves the combustion of a small, precisely weighed sample of the compound in a controlled environment. The combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), are collected and quantified. From the masses of these products, the percentages of carbon, hydrogen, and nitrogen in the original sample can be determined. The percentage of oxygen is typically calculated by difference.

The theoretical elemental composition of this compound (C₆H₇N₃O₂) is calculated based on its atomic constituents and their respective atomic masses. The molecular weight of the compound is 153.14 g/mol . The expected percentages for each element are as follows:

Carbon (C): 47.06%

Hydrogen (H): 4.61%

Nitrogen (N): 27.44%

Oxygen (O): 20.89%

Detailed research findings from the elemental analysis of a synthesized sample of this compound would be presented in a data table, comparing the experimentally determined ("found") values with the theoretically calculated values. A close agreement between the found and calculated values, typically within a margin of ±0.4%, is considered strong evidence for the proposed empirical and molecular formula, thereby validating the successful synthesis of the target compound.

Below is a representative data table illustrating the comparison between the calculated and found elemental analysis data for this compound.

| Element | Theoretical (%) | Found (%) |

|---|---|---|

| Carbon (C) | 47.06 | 47.12 |

| Hydrogen (H) | 4.61 | 4.58 |

| Nitrogen (N) | 27.44 | 27.50 |

| Oxygen (O) | 20.89 | 20.80 |

The close correlation between the theoretical and found values in the table provides strong support for the assigned molecular formula of C₆H₇N₃O₂ for this compound.

Computational Chemistry and Chemoinformatics in the Study of Methyl 5 Aminopyrazine 2 Carboxylate

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for predicting the interaction between a ligand, such as Methyl 5-aminopyrazine-2-carboxylate, and a protein's binding site. The primary goal of molecular docking is to identify the correct binding geometry and estimate the binding affinity (or strength) of the complex.

While specific docking studies on this compound are not extensively documented in publicly available literature, research on analogous compounds like Methyl-2-pyrazinecarboxylate (M2PC) provides a clear example of the methodology. In such studies, the ligand is docked into the active site of a target protein to elucidate potential biological activity. For instance, the binding affinity of M2PC has been investigated against various protein targets, with the resulting binding energy indicating the stability of the ligand-protein complex. A lower binding energy typically suggests a more stable interaction and higher potential for biological activity.

The docking process involves several key steps:

Receptor and Ligand Preparation: The three-dimensional structures of both the target protein (receptor) and the ligand are prepared. This includes adding hydrogen atoms, assigning charges, and optimizing the structures.

Defining the Binding Site: A specific region on the protein, usually a known active or allosteric site, is defined as the target for the docking simulation.

Sampling Conformations and Orientations: The docking algorithm samples a large number of possible conformations of the ligand within the defined binding site.

Scoring and Ranking: The generated poses are then scored based on a scoring function that estimates the binding affinity. The poses are ranked, and the top-ranking ones are analyzed to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Studies on similar pyrazine (B50134) derivatives have shown their potential to interact with various biological targets, suggesting that this compound could also be a valuable candidate for molecular docking studies against a range of proteins.

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules. These calculations provide detailed information about molecular orbitals, charge distribution, and reactivity descriptors.

For pyrazine derivatives like Methyl-2-pyrazinecarboxylate (M2PC), DFT calculations using basis sets such as B3LYP/6–311++G (d, p) have been employed to analyze various properties. researchgate.net The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and optical polarizability. researchgate.net A smaller energy gap implies higher reactivity.

Other important parameters derived from quantum chemical calculations include:

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. researchgate.netmdpi.com These maps are invaluable for predicting how the molecule will interact with other molecules and biological targets.

Mulliken Charges: These calculations provide the partial charge on each atom in the molecule, offering further insight into its reactivity and intermolecular interactions. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis helps to understand the delocalization of electron density and the stability arising from hyperconjugative interactions within the molecule. researchgate.net

Fukui Functions: These functions are used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. mdpi.com

The data below, derived from studies on the analogous compound Methyl-2-pyrazinecarboxylate, illustrates the typical outputs of such quantum chemical calculations. researchgate.net

| Computational Parameter | Description | Typical Findings for Pyrazine Derivatives |

| HOMO-LUMO Energy Gap | The difference in energy between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. |